Cariprazine-d8, formally known as 3-[(1R, 4R)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl-2,2-d2)cyclohexyl]-1,1-bis(methyl-d3)urea, is a stable isotope-labeled derivative of the antipsychotic drug cariprazine. This compound features a molecular formula of C21H24D8Cl2N4O and a molecular weight of 435.46 g/mol, which accounts for the eight deuterium atoms replacing hydrogen in the original cariprazine structure. Cariprazine-d8 serves primarily as an analytical standard in pharmaceutical research, particularly in studies involving central nervous system disorders. Its structure is closely related to that of cariprazine, allowing it to participate in biochemical assays relevant to neurotransmitter pathways and receptor interactions.
Cariprazine-d8 is classified as an atypical antipsychotic and belongs to the class of organic compounds known as phenylpiperazines. This classification indicates its structural components, including a piperazine ring attached to a phenyl group. The compound is utilized mainly in research settings to investigate the pharmacological properties of cariprazine without undergoing typical metabolic transformations .
The synthesis of cariprazine-d8 involves several steps that mirror the synthesis of its non-labeled counterpart. The synthesis typically starts with the acylation of a precursor compound (Compound I) with dimethylcarbamoyl chloride in a suitable solvent. The following methods have been reported for synthesizing cariprazine:
These methods highlight the need for optimizing reaction conditions to reduce impurities and increase yield, particularly when scaling up production.
The molecular structure of cariprazine-d8 can be visualized through its chemical formula and specific arrangement of atoms. The presence of deuterium atoms enhances its stability and makes it suitable for analytical applications. The compound retains the core structure of cariprazine but includes modifications that allow for precise tracking in biological studies.
Cariprazine-d8 undergoes similar metabolic pathways as cariprazine but is distinguished by its stable isotope labeling. In biological systems, it acts as a partial agonist at dopamine D2 and D3 receptors while also antagonizing serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C). This unique interaction profile allows researchers to study the drug's efficacy without interference from metabolic byproducts .
The interactions with cytochrome P450 enzymes (CYP3A4 and CYP2D6) are also relevant since these pathways are critical for the metabolism of many drugs, including cariprazine itself .
Cariprazine-d8 functions primarily through its action on dopamine receptors in the central nervous system. It exhibits partial agonistic properties at dopamine D2 and D3 receptors, which helps modulate dopaminergic transmission effectively. This mechanism is particularly beneficial in treating conditions like schizophrenia and bipolar disorder because it minimizes the risk of extrapyramidal side effects associated with full receptor antagonism.
Cariprazine-d8 exhibits several notable physical and chemical properties:
These properties make cariprazine-d8 an effective tool for quantitative analysis in pharmacological studies .
Cariprazine-d8 is primarily utilized in biomedical research focusing on central nervous system disorders. Its applications include:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: